3-butyl-5-methylbenzo[d]oxazol-2(3H)-one

lipophilicity control medicinal chemistry lead optimisation

3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638141-88-5) is a synthetic heterocyclic compound belonging to the 2(3H)-benzoxazolone class, characterised by a benzene ring fused to an oxazol-2-one nucleus. Its molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12135068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-5-methylbenzo[d]oxazol-2(3H)-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C=CC(=C2)C)OC1=O
InChIInChI=1S/C12H15NO2/c1-3-4-7-13-10-8-9(2)5-6-11(10)15-12(13)14/h5-6,8H,3-4,7H2,1-2H3
InChIKeyDGFMKJGNAYBXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one: Core Identity and Structural Classification for Procurement Decisions


3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638141-88-5) is a synthetic heterocyclic compound belonging to the 2(3H)-benzoxazolone class, characterised by a benzene ring fused to an oxazol-2-one nucleus . Its molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol . The benzoxazolone scaffold is widely recognised as a privileged structure in medicinal chemistry due to its balanced lipophilic–hydrophilic profile, bioisosteric relationship to phenol and catechol moieties, and presence in numerous bioactive molecules and clinical candidates [1]. This specific derivative features an n-butyl substituent at the N3 position and a methyl group at the C5 position of the aromatic ring. Unlike the extensively studied 3-benzyl, 3-arylpiperazine, or 6-acyl benzoxazolone congeners, the N3-alkyl-substituted 5-methyl series—and the 3-butyl variant in particular—has received limited dedicated characterisation in the primary literature, placing the burden of differentiation on physicochemical and structural comparison with its closest commercially available analogues.

Why 3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one Cannot Be Interchanged with Other Benzoxazolone Derivatives


Generic substitution among benzoxazolone derivatives is precluded by the extreme sensitivity of both physicochemical properties and biological target engagement to the nature and position of substituents, particularly at the N3 position. Within the 2(3H)-benzoxazolone series, even minor alterations to the N-alkyl chain—such as the difference between linear n-butyl, branched iso-butyl, or iso-amyl—produce quantifiable changes in lipophilicity (ΔlogP), topological polar surface area, and steric occupancy that directly affect membrane permeability, metabolic stability, and receptor-binding pharmacophore complementarity [1]. The C5-methyl substituent further distinguishes this compound from unsubstituted or halo-substituted benzoxazolone cores by modulating electronic density on the aromatic ring and by providing a synthetic handle for subsequent electrophilic functionalisation. Literature SAR from the broader 3-alkyl-5-methyl-2(3H)-benzoxazolone series demonstrates that the N3 alkyl chain length and branching pattern are critical determinants of in vitro biological activity, with potency variations exceeding 10-fold observed across homologous pairs [2]. Consequently, procurement of the specific 3-n-butyl regioisomer—rather than any N3-alkyl analogue—is mandatory for maintaining SAR continuity in lead optimisation campaigns, ensuring reproducibility of in vitro assay data, and generating valid IP composition-of-matter claims in patent filings.

Quantitative Differentiation Evidence for 3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one vs. Closest Analogues


N3-Linear n-Butyl vs. Branched Iso-Butyl: Physicochemical Differentiation

3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638141-88-5) differs from its closest commercially available structural isomer, 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 638141-86-3), solely in the branching pattern of the N3-alkyl chain [REFS-1, REFS-2]. Both share the molecular formula C12H15NO2, an identical molecular weight of 205.25 g/mol, and the C5-methyl substitution pattern [REFS-1, REFS-2]. However, the linear n-butyl chain of the target compound confers measurably distinct physicochemical properties relative to the branched iso-butyl analogue. Based on computational predictions and class-level physicochemical trends, the n-butyl isomer is expected to exhibit a calculated logP approximately 0.2–0.4 units lower than the iso-butyl variant, consistent with the well-established observation that chain branching reduces solvent-accessible surface area and increases compactness, thereby elevating logP [1].

lipophilicity control medicinal chemistry lead optimisation

N3-Butyl vs. N3-Isoamyl: Distinct IUPAC Identity and Predicted Metabolic Stability Divergence

A structurally proximate comparator available in authoritative databases is N-isoamyl benzoxazolone (CAS 72548-10-8; IUPAC Standard InChI: InChI=1S/C12H15NO2/c1-2-3-6-9-13-10-7-4-5-8-11(10)15-12(13)14/h4-5,7-8H,2-3,6,9H2,1H3), recorded in the NIST Chemistry WebBook [1]. This compound shares the formula C12H15NO2 and mass 205.25 g/mol with the target compound but differs in two critical respects: (a) the N3 substituent is a 3-methylbutyl (isoamyl) chain rather than n-butyl, and, notably, (b) it lacks the C5-methyl group present on the target compound. The target compound is therefore distinguished by the combination of an n-butyl N3 chain and a C5-methyl substituent, a substitution pattern that does not correspond to the NIST entry. The isoamyl chain introduces a branching point at the C3' position of the N-alkyl group, which is absent in the linear n-butyl variant. In general drug metabolism paradigms, terminal aliphatic branching at the ω−1 position creates a site of increased steric hindrance that can reduce susceptibility to CYP450-mediated ω-oxidation relative to linear chains, thereby potentially extending metabolic half-life [2].

metabolic stability CYP450 metabolism isomer differentiation

C5-Methyl Substitution as a Synthetic Handle for Downstream Functionalisation: Advantage Over Unsubstituted Cores

The C5-methyl group on 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one serves as a synthetically addressable position that is absent in the bare 3-butylbenzoxazolone core lacking C5 substitution. The methyl group can be selectively functionalised via radical bromination (NBS/AIBN) to yield the 5-bromomethyl derivative, which serves as a versatile electrophilic intermediate for nucleophilic displacement with amines, thiols, or alkoxides, enabling library expansion at the C5 position without perturbing the N3-butyl pharmacophore [1]. In the broader 6-acyl-3-alkyl-5-methyl-2(3H)-benzoxazolone series, the 5-methyl-substituted core has been employed as the starting material for multi-step derivatisation, demonstrating the synthetic utility of this substitution pattern [2]. Compounds lacking the C5-methyl group (e.g., 3-butylbenzoxazolone) forfeit this handle, limiting their utility in parallel synthesis or SAR exploration at the 5-position, which would otherwise require de novo scaffold construction.

synthetic intermediate C–H functionalisation derivatisation handle

Precedent for 3-Alkyl-5-methyl-2(3H)-benzoxazolones in Analgesic and Anti-Inflammatory Lead Discovery

The 3-alkyl-5-methyl-2(3H)-benzoxazolone scaffold class—of which the target compound is the 3-n-butyl member—has demonstrated tractable in vivo pharmacological activity in established pain and inflammation models. In a published study, a library of 6-acyl-3-alkyl-5-methyl-2(3H)-benzoxazolones, synthesised from 5-methyl-2(3H)-benzoxazolone as the common precursor, was evaluated for analgesic activity in the p-benzoquinone-induced writhing test and for anti-inflammatory activity in the carrageenan-induced hind paw oedema model in mice [1]. The most potent compound in the series (3j) achieved 48.56% inhibition in the analgesic assay and 41.66% reduction in paw oedema, exceeding the reference drug indomethacin [1]. Importantly, no haemorrhagic focus was observed in ulcerogenic evaluation, indicating a gastric safety advantage over traditional NSAIDs [1]. While the specific 3-n-butyl-5-methyl derivative was not individually profiled in this study, the activity landscape across the 3-alkyl series teaches that N3 alkyl chain variation is a validated optimisation vector within this scaffold, and the 3-n-butyl substitution sits at an intermediate chain-length position relative to shorter (methyl, ethyl) and longer (hexyl) congeners that remains underexplored.

analgesic anti-inflammatory in vivo pharmacology lead series

Sigma-1 Receptor Pharmacophore Compatibility: Scaffold Preference Demonstrated for Benzoxazolone Derivatives

The benzoxazolone scaffold has been established as one of the most selective sigma-1 (σ1) receptor-preferring chemotypes available. Zampieri et al. (2009) demonstrated that N-substituted benzo[d]oxazol-2(3H)-one derivatives achieve σ1 receptor binding with K_i values as low as 0.1 nM for the most potent member, with selectivity ratios (K_i σ2 / K_i σ1) exceeding 4,000-fold [1]. The σ1 pharmacophore model developed from 31 benzoxazolone derivatives revealed that the benzoxazolone core itself is the primary determinant of σ1 preference, while the N-substituent modulates affinity and selectivity [1]. The target compound, bearing a simple N3-butyl substituent rather than the more elaborate N-benzyl or N-piperidinylmethyl groups present in the high-affinity ligands, represents a structurally minimalist probe for interrogating the contribution of the N-alkyl chain alone to σ1 binding, unconfounded by ancillary aromatic or heterocyclic interactions from the N-substituent. A related benzoxazolone derivative (CHEMBL1698776) has been recorded in BindingDB with σ1 K_i = 841 nM and σ2 K_i = 90 nM, indicating measurable but modest affinity that can serve as a baseline for SAR exploration [2].

sigma-1 receptor CNS ligand pharmacophore model binding selectivity

Commercial Availability Profile: Identified as a Screening Compound with Underexploited Biological Annotation Gap

3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one is commercially catalogued as a screening compound (e.g., EVT-12268945) within research compound libraries targeting early-stage drug discovery . Its inclusion in screening decks alongside structurally related benzoxazolones reflects the scaffold's privileged status. However, unlike extensively annotated benzoxazolone derivatives such as chlorzoxazone (CAS 95-25-0, a clinically used muscle relaxant with extensive CYP450 metabolism data and a defined therapeutic index) [1], or the high-affinity sigma receptor ligands described by Zampieri et al. with published K_i values at defined receptors [2], the target compound possesses minimal publicly available biological annotation. This annotation gap, while limiting immediate 'plug-and-play' application, confers a strategic procurement advantage: the compound represents an underexploited chemical space within a validated scaffold class, offering intellectual property freedom-to-operate and the opportunity to generate proprietary SAR data with a clean annotation slate. In contrast, heavily annotated analogues may carry encumbered IP landscapes or pre-existing biological data that constrain novelty claims.

screening collection chemical probe underexplored scaffold procurement rationale

Recommended Application Scenarios for 3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one Based on Established Evidence


Lead Optimisation SAR: N3-Alkyl Chain Length and Branching Exploration in CNS-Targeted Programmes

Researchers engaged in CNS drug discovery—particularly programmes targeting sigma-1 or sigma-2 receptors, where the benzoxazolone scaffold has demonstrated validated affinity and selectivity [1]—should procure 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one as part of a systematic N3-alkyl chain SAR matrix. The linear n-butyl chain provides an intermediate hydrophobicity and conformational flexibility profile relative to shorter (methyl, ethyl) and longer (hexyl, octyl) homologues, as well as its branched isomer 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 638141-86-3). Comparative in vitro profiling of this n-butyl derivative against the iso-butyl isomer enables direct quantification of the impact of N3 chain branching on receptor affinity, selectivity, and metabolic stability. Procurement of both isomers from a single supplier ensures batch-to-batch consistency and eliminates inter-vendor purity variability as a confounding factor in SAR interpretation.

Late-Stage Diversification via C5-Methyl Functionalisation in Parallel Synthesis Libraries

Medicinal chemistry groups employing parallel synthesis strategies should utilise 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one as a core scaffold for C5-focused library expansion. The C5-methyl group can be selectively converted to the 5-bromomethyl derivative via radical bromination (NBS, AIBN), generating a versatile electrophilic intermediate that can be reacted with diverse amine, thiol, or alkoxide nucleophiles in a 96-well format to produce 5-aminomethyl, 5-thiomethyl, or 5-alkoxymethyl analogues [2]. This approach is validated by precedent in the 6-acyl-3-alkyl-5-methyl-2(3H)-benzoxazolone series, where 5-methyl-2(3H)-benzoxazolone served as the common starting material for multi-step derivatisation yielding compounds with in vivo analgesic and anti-inflammatory activity [3]. The 3-butyl group remains invariant during C5 functionalisation, allowing SAR at the N3 and C5 positions to be explored orthogonally.

Fragment-Based Drug Discovery: Structurally Minimalist σ1 Receptor Probe

In fragment-based drug discovery (FBDD) campaigns targeting the sigma-1 receptor, 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one serves as a low-complexity fragment (MW 205.25; heavy atom count 15) that preserves the benzoxazolone pharmacophore essential for σ1 receptor recognition [1]. Unlike high-affinity benzoxazolone ligands with elaborate N-benzyl or N-piperidinylmethyl substituents (MW typically >350), this fragment offers a ligand-efficient starting point (predicted LE > 0.3 if σ1 binding is confirmed at micromolar affinity). Its simple N3-butyl substituent minimises off-target interactions while maintaining sufficient lipophilicity (predicted logP ~2.8–3.0) for passive membrane permeability, satisfying the physicochemical criteria for CNS fragment libraries. Subsequent fragment growing or merging at the C5 and C6 positions can build affinity while tracking ligand efficiency metrics.

IP-Generating Lead Series Initiation with Freedom-to-Operate

Pharmaceutical and biotechnology organisations seeking to establish proprietary lead series with a defensible intellectual property position should designate 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one as a starting point for scaffold elaboration. Unlike clinically precedented benzoxazolones such as chlorzoxazone (CAS 95-25-0) [4], which carries extensive prior art across multiple therapeutic indications, this N3-butyl-C5-methyl substitution pattern has minimal published biological characterisation and no identified composition-of-matter patents. Substitution at the C6 position (e.g., acylation to yield 6-acyl-3-butyl-5-methyl-2(3H)-benzoxazolones, following the precedent of Koksal et al. [3]) could rapidly generate novel chemical entities with in vivo analgesic/anti-inflammatory potential while maintaining a clean IP landscape. The resulting structure-activity data remain proprietary, maximising the commercial value of the discovery programme.

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